

Independent Verification of 1-N-Acetyluracil: Reactivity & Stability Profiling

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Compound of Interest

Compound Name: 1-N-Acetyluracil

CAS No.: 40338-28-1

Cat. No.: B1267396

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Executive Summary

1-N-Acetyluracil (1-AcU) represents a critical scaffold in pyrimidine chemistry, serving as a model for N-glycosidic bond stability and a potential "activated" prodrug moiety. Unlike its isomer 3-N-acetyluracil or the parent compound uracil, 1-AcU exhibits a distinct Mechanism of Action (MoA) defined by high hydrolytic lability and acetyl transfer capability.

This guide provides a rigorous framework for the independent verification of 1-AcU's MoA. It moves beyond basic identification to functional validation, focusing on distinguishing the reactive N1-isomer from stable alternatives through kinetic profiling and spectroscopic analysis.

Part 1: Mechanistic Insight & Comparative Analysis

The Mechanism of Action: Hydrolytic Activation

The biological and chemical relevance of 1-AcU lies in the activation of the N1-C2-N3-C4 urea system. Acetylation at the N1 position (the site of glycosylation in nucleosides) disrupts the aromatic resonance more significantly than N3-acetylation, rendering the acetyl group highly susceptible to nucleophilic attack (hydrolysis).

Core Mechanism:

- Nucleophilic Attack: Water or hydroxide ions attack the carbonyl carbon of the N1-acetyl group.
- Tetrahedral Intermediate: Formation of a transient intermediate.
- Elimination: Expulsion of the uracilate anion (a good leaving group due to resonance stabilization) and formation of acetic acid.

Comparative Performance Guide

To verify 1-AcU, one must benchmark it against its stable isomer (3-AcU) and the parent base (Uracil).

Feature	1-N-Acetyluracil (Target)	3-N-Acetyluracil (Alternative)	Uracil (Control)
Primary MoA	High Reactivity: Rapid acetyl donor / Hydrolytic instability.	Stability: Resists hydrolysis; poor leaving group ability.	Inert: Stable metabolic end-product.
Chemical Stability (pH 7.4)	Low: Minutes to Hours (pH dependent).	High: Stable for days/weeks.	Very High: Indefinitely stable.
UV Shift	Bathochromic shift vs Uracil (distinct).	Minor shift; distinct spectral shape.	Standard nm (pH 7).
N-H Proton (NMR)	N3-H only (Downfield shift).	N1-H only (Broad singlet).	N1-H & N3-H present.
Application	Prodrug activation model; Acyl transfer reagent.	Stable protecting group strategy.	Reference standard.

Part 2: Experimental Verification Protocols

Protocol A: Kinetic Hydrolysis Assay (The "Gold Standard")

Objective: Quantify the hydrolytic instability of 1-AcU to verify N1-substitution.

Reagents:

- Phosphate Buffer (PBS), 50 mM, pH 7.4.
- Stock solution of 1-AcU (10 mM in DMSO).
- UV-Vis Spectrophotometer (thermostated at 37°C).

Workflow:

- Baseline: Blank the spectrophotometer with PBS at 37°C.
- Initiation: Inject 1-AcU stock into PBS to a final concentration of 50 µM. Rapidly mix.
- Monitoring: Immediately scan spectra from 200–350 nm every 2 minutes for 60 minutes.
- Detection: Monitor the decrease in absorbance at the unique
of 1-AcU (approx. 265-270 nm) and the simultaneous appearance of the Uracil peak (259 nm) and isosbestic points.
- Analysis: Plot
vs. time. A linear plot confirms pseudo-first-order kinetics, characteristic of 1-AcU hydrolysis.

Protocol B: ¹H-NMR Structural Discrimination

Objective: Conclusively distinguish 1-AcU from 3-AcU.

Reagents:

- Solvent: DMSO-d₆ (Avoid
initially to prevent H/D exchange of labile protons).

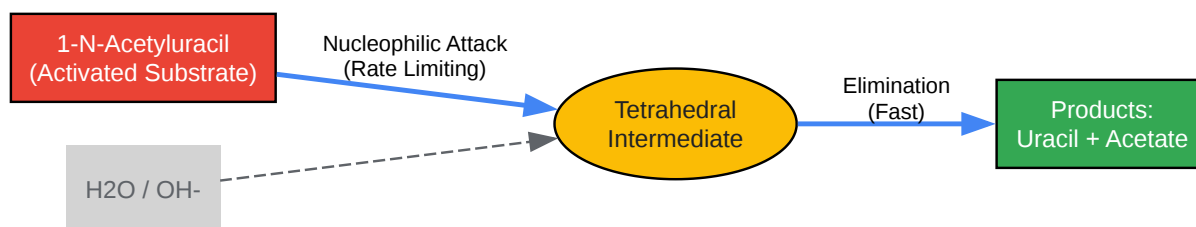
Workflow:

- Dissolve 5 mg of sample in 600 μ L DMSO-d₆.
- Acquire 1H-NMR spectrum (min 16 scans).
- Critical Checkpoint:
 - 1-AcU: Look for a single broad singlet around 11.5–12.0 ppm (N3-H). The N1 position is blocked by acetyl.
 - 3-AcU: Look for a broad singlet around 11.0–11.5 ppm (N1-H).
 - Uracil: Two broad singlets (N1-H and N3-H) or one very broad averaged signal depending on conditions.
- Coupling Verification: Observe the C5-H and C6-H doublets. N1-acetylation causes a significant downfield shift of the C6-H proton compared to Uracil due to the deshielding effect of the carbonyl.

Part 3: Visualization & Logic

Diagram 1: Hydrolytic Mechanism & Pathway

This diagram illustrates the degradation pathway that defines the MoA of 1-AcU.

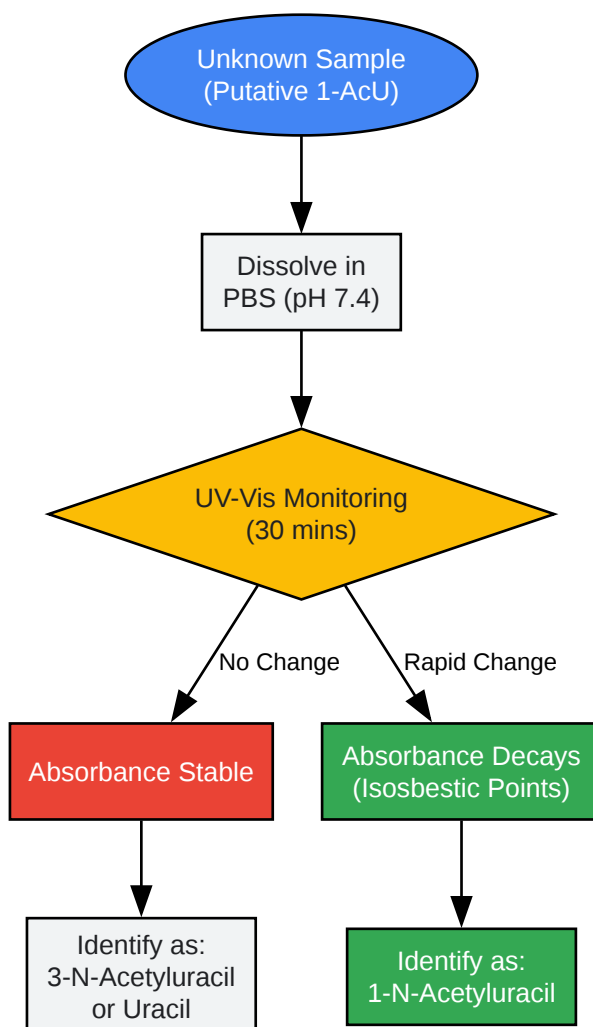


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Caption: The hydrolytic pathway of **1-N-Acetylracil**, highlighting the rate-limiting nucleophilic attack at the N1-acetyl group.

Diagram 2: Verification Decision Tree

A logical workflow for researchers to validate the compound's identity and activity.



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Caption: Decision tree for rapid spectroscopic verification of **1-N-Acetylracil** based on its unique hydrolytic instability.

References

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